molecular formula C15H20FNO3S2 B2644774 2-((4-Fluorophenyl)thio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797846-10-6

2-((4-Fluorophenyl)thio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2644774
CAS No.: 1797846-10-6
M. Wt: 345.45
InChI Key: VAUQHYFCOJPMCG-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of a fluorophenyl group, a thioether linkage, and an azetidine ring substituted with an isobutylsulfonyl group

Scientific Research Applications

2-((4-Fluorophenyl)thio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)thio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thioether Linkage: The reaction between 4-fluorothiophenol and an appropriate electrophile, such as an alkyl halide, under basic conditions to form the thioether linkage.

    Azetidine Ring Formation: The cyclization of an appropriate precursor to form the azetidine ring, often involving the use of a strong base and a suitable leaving group.

    Sulfonylation: Introduction of the isobutylsulfonyl group through a sulfonylation reaction, typically using isobutylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)thio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl and sulfonyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Chlorophenyl)thio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    2-((4-Methylphenyl)thio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 2-((4-Fluorophenyl)thio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone imparts unique electronic properties, potentially enhancing its reactivity and binding interactions compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S2/c1-11(2)10-22(19,20)14-7-17(8-14)15(18)9-21-13-5-3-12(16)4-6-13/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUQHYFCOJPMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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